molecular formula C21H22N4O4 B11430696 2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11430696
M. Wt: 394.4 g/mol
InChI Key: CHHADMJQUOTJHI-UHFFFAOYSA-N
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Description

2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group, a methyl group, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide structure through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and amidation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and oxadiazole ring are likely involved in these interactions, potentially through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds with similar benzamide cores but different substituents.

    Oxadiazoles: Compounds featuring the oxadiazole ring but with different functional groups.

Uniqueness

The combination of a benzamide core with a nitro group, a methyl group, and an oxadiazole ring makes this compound unique

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22N4O4/c1-13(2)24(21(26)17-6-5-7-18(15(17)4)25(27)28)12-19-22-20(23-29-19)16-10-8-14(3)9-11-16/h5-11,13H,12H2,1-4H3

InChI Key

CHHADMJQUOTJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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